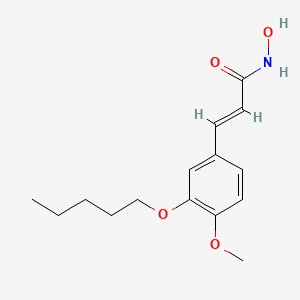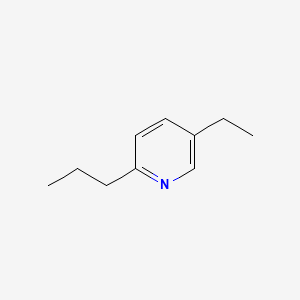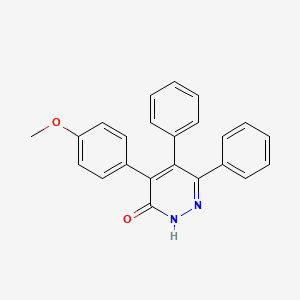
Benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)- is a complex organic compound with a molecular structure that includes 11 hydrogen atoms, 12 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is part of the benzoic acid family, which is known for its wide range of applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)- can be achieved through several methods. One common approach involves the use of p-aminobenzoic acid and 1-amino-8-naphthol-3,6-disulfonic acid as raw materials. The synthesis process includes steps such as diazotization, acetylation, and coupling . This method is advantageous due to its simplicity, mild reaction conditions, and high product purity. Additionally, the raw materials are relatively inexpensive and easy to obtain.
Análisis De Reacciones Químicas
Benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 3-acetamido-5-acetylfuran, a related compound, can produce 3-acetamido-5-carboxyfuran . This reaction is facilitated by reagents such as CuO, I2, and pyridine. The compound’s acetamido group plays a crucial role in stabilizing radical adducts during these reactions .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In the field of medicinal chemistry, derivatives of benzoic acid, such as 5-acetamido-2-hydroxy benzoic acid, have been studied for their analgesic activity . These derivatives have shown better bioavailability and binding affinity with COX-2 receptors, making them potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs) . Additionally, benzoic acid derivatives have been explored as trans-sialidase inhibitors for anti-Chagas drugs .
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)- involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to selectively bind to COX-2 receptors, inhibiting their activity and reducing inflammation . The acetamido group in the compound’s structure enhances its binding affinity and selectivity towards these receptors.
Comparación Con Compuestos Similares
Benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)- can be compared with other similar compounds, such as 5-acetamido-2-hydroxy benzoic acid and 3-acetamido-5-acetylfuran . While these compounds share structural similarities, their reactivity and applications differ. For instance, 5-acetamido-2-hydroxy benzoic acid derivatives have shown better bioavailability and binding affinity with COX-2 receptors, whereas 3-acetamido-5-acetylfuran is more reactive under oxidation conditions .
Propiedades
Número CAS |
32637-73-3 |
|---|---|
Fórmula molecular |
C12H11I3N2O4 |
Peso molecular |
627.94 g/mol |
Nombre IUPAC |
3-acetamido-2,4,6-triiodo-5-[2-(methylamino)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C12H11I3N2O4/c1-4(18)17-11-9(14)5(3-6(19)16-2)8(13)7(10(11)15)12(20)21/h3H2,1-2H3,(H,16,19)(H,17,18)(H,20,21) |
Clave InChI |
PLROFPAIYINOGV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)CC(=O)NC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
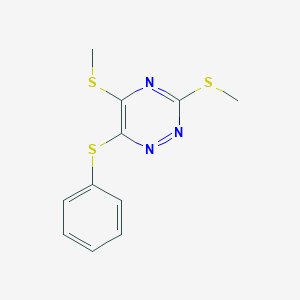
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
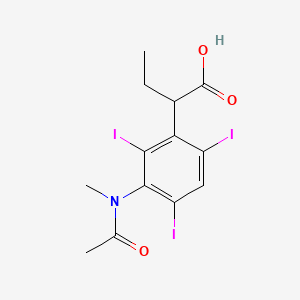
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
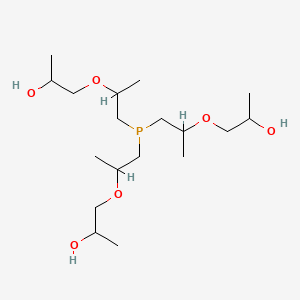

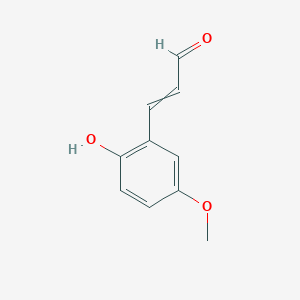
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
